molecular formula C18H18ClNO2 B11940772 3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide CAS No. 853350-03-5

3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide

Cat. No.: B11940772
CAS No.: 853350-03-5
M. Wt: 315.8 g/mol
InChI Key: FGROTGSXPQBXCG-ZHACJKMWSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a chlorinated methoxyphenyl ring and a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-methoxybenzaldehyde and 2,6-dimethylaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-chloro-3-methoxybenzaldehyde with 2,6-dimethylaniline under acidic conditions.

    Amidation Reaction: The Schiff base is then subjected to an amidation reaction with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, solvent selection, and reaction time, to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound might find use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-3-methoxyphenyl)-N-phenyl-2-propenamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dichlorophenyl)-2-propenamide: Similar structure but has additional chloro groups on the phenyl ring.

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, as well as the dimethyl groups on the other phenyl ring. These structural features may impart distinct chemical and biological properties, making it a compound of interest for further study.

Properties

CAS No.

853350-03-5

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO2/c1-12-6-4-7-13(2)18(12)20-16(21)11-10-14-8-5-9-15(22-3)17(14)19/h4-11H,1-3H3,(H,20,21)/b11-10+

InChI Key

FGROTGSXPQBXCG-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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